Izorlisib

Description

Properties

IUPAC Name |

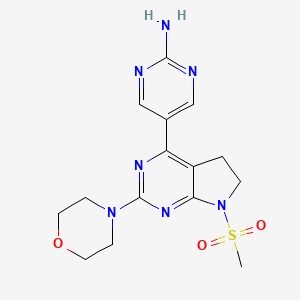

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGHXKRHKHPBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678540 | |

| Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007207-67-1 | |

| Record name | CH-5132799 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CH-5132799 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13051 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IZORLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: Unraveling the Mechanism of Izorlisib in PIK3CA-Mutated Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Izorlisib (also known as AZD8186 and MEN1611) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. While activating mutations in PIK3CA, the gene encoding the PI3K alpha (α) isoform, are a major oncogenic driver in many cancers, the therapeutic utility of this compound in this context is an area of active investigation. This technical guide elucidates the nuanced mechanism of action of this compound in PIK3CA-mutated cells, moving beyond its primary targets to explore the intricate signaling crosstalk, the influence of co-occurring genetic alterations like PTEN loss, and a novel proposed mechanism of mutant p110α degradation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction: The PI3K Pathway and the Rationale for Targeting PI3Kβ/δ in PIK3CA-Mutant Cancers

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers. Activating mutations in PIK3CA are among the most common oncogenic alterations, leading to constitutive activation of the p110α isoform and downstream signaling. While selective p110α inhibitors have shown clinical efficacy, resistance mechanisms often emerge.

This compound was developed as a selective inhibitor of p110β and p110δ. The rationale for its application in PIK3CA-mutated cancers is multifaceted:

-

Isoform Crosstalk and Resistance: Inhibition of the dominant p110α isoform can lead to a compensatory upregulation and signaling through p110β. In such scenarios, co-inhibition or subsequent inhibition of p110β with this compound could be a viable strategy to overcome resistance.

-

Context of PTEN Loss: A significant subset of PIK3CA-mutated tumors also exhibit loss or mutation of the tumor suppressor PTEN. PTEN is a phosphatase that counteracts PI3K signaling. In PTEN-deficient tumors, signaling is often highly dependent on the p110β isoform, making this compound a rational therapeutic choice, even in the presence of a PIK3CA mutation.

-

Degradation of Mutant p110α: Preclinical studies have suggested that this compound (as MEN1611) can induce the proteasome-dependent degradation of mutant p110α protein. This unique mechanism would directly target the oncogenic driver in PIK3CA-mutated cells, representing a distinct advantage over simple kinase inhibition.

Quantitative Data: In Vitro Potency and Cellular Activity of this compound

The following tables summarize the quantitative data for this compound's inhibitory activity against PI3K isoforms and its effect on the growth of various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (AZD8186)

| PI3K Isoform | IC50 (nM) |

| p110α (PIK3CA) | 35 |

| p110β (PIK3CB) | 4 |

| p110δ (PIK3CD) | 12 |

| p110γ (PIK3CG) | 675 |

Data compiled from multiple preclinical studies.[1]

Table 2: Cellular Proliferation and Pathway Inhibition by this compound (AZD8186) in Selected Cell Lines

| Cell Line | Cancer Type | Key Mutations | Proliferation GI50 (nM) | p-AKT (Ser473) IC50 (nM) |

| BT474c | Breast Cancer | PIK3CA mutant, HER2+ | 1981 | 752 |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | 65 | 3 |

| JEKO | Mantle Cell Lymphoma | IgM-stimulated | 228 | 17 |

GI50: 50% growth inhibition. Data demonstrates selectivity for PI3Kβ-dependent signaling over PI3Kα.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the PI3K pathway and the methodologies used to study them is crucial for a comprehensive understanding.

Caption: PI3K signaling pathway and this compound's mechanism of action.

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound.

In Vitro PI3K Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the PI3K enzyme, this compound dilution (or DMSO vehicle control), and kinase buffer. c. Incubate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 1 hour at room temperature. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis for Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the PI3K pathway (e.g., AKT, S6) and on the total protein levels of p110α.

Methodology:

-

Cell Culture and Treatment: a. Seed PIK3CA-mutated and/or PTEN-deficient cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 2, 6, 24 hours).

-

Lysate Preparation: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Immunoblotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-p110α, anti-β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of this compound on the proliferation and survival of cancer cells and to calculate the GI50.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

-

Signal Measurement: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize absorbance values to the vehicle-treated control wells and plot cell viability against drug concentration. Calculate the GI50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 PIK3CA-mutated/ PTEN-deficient cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily or according to a specified schedule.

-

Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors. c. A portion of the tumor can be flash-frozen for pharmacodynamic studies (e.g., Western blotting) and the remainder fixed in formalin for immunohistochemistry (IHC) to assess biomarkers like p-AKT and Ki-67.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treated and control groups.

Conclusion

The mechanism of action of this compound in PIK3CA-mutated cells is a compelling example of the complexities of cancer cell signaling and the importance of considering the entire pathway context, including isoform crosstalk and co-occurring mutations. While not a direct inhibitor of the p110α isoform, this compound's potent inhibition of p110β/δ provides a strong rationale for its use in overcoming resistance and in tumors with a dual PIK3CA mutation and PTEN loss genetic background. The potential for this compound to induce the degradation of mutant p110α further enhances its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy in genetically defined patient populations.

References

Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izorlisib (also known as MEN1611 and formerly as CH5132799) is a potent and orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] this compound has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring PIK3CA mutations.[1][2][3] This technical guide provides an in-depth overview of the PI3K alpha selectivity profile of this compound, including quantitative biochemical data and detailed experimental methodologies.

Biochemical Selectivity Profile

This compound exhibits potent inhibitory activity against the class I PI3K enzymes, with a pronounced selectivity for the alpha (α) isoform. Its activity has been characterized against wild-type and various oncogenic mutant forms of PI3Kα, as well as other class I, II, and IV PI3K isoforms.

Inhibitory Activity Against PI3K Isoforms and Mutants

The inhibitory potency of this compound was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This compound demonstrates sub-nanomolar to low nanomolar efficacy against PI3Kα and its common oncogenic mutants (E542K, E545K, and H1047R).[4]

| Target Kinase | Type/Class | IC50 (µM) |

| PI3Kα | Class I PI3K | 0.014 |

| PI3Kα E542K | Class I PI3K | 0.0067 |

| PI3Kα E545K | Class I PI3K | 0.0067 |

| PI3Kα H1047R | Class I PI3K | 0.0056 |

| PI3Kβ | Class I PI3K | 0.12 |

| PI3Kδ | Class I PI3K | 0.50 |

| PI3Kγ | Class I PI3K | 0.036 |

| PI3KC2α | Class II PI3K | >10 |

| PI3KC2β | Class II PI3K | 5.3 |

| Vps34 | Class III PI3K | >10 |

| mTOR | Class IV PI3K | 1.6 |

| Data sourced from Sasaki et al., 2011.[4] |

Selectivity Against a Broader Kinase Panel

To assess its broader selectivity, this compound was profiled against a panel of 26 additional protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases. In these assessments, this compound demonstrated no significant inhibitory activity, underscoring its high selectivity for class I PI3K enzymes.[4]

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its therapeutic effect by inhibiting PI3K at the upstream node of this pathway.

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a PI3K inhibitor like this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Downstream Signaling Effects of Izorlisib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110α isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] this compound has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding site of PI3K enzymes.[2] Its primary mechanism of action is the selective inhibition of Class I PI3Ks, which are heterodimeric proteins composed of a catalytic (p110) and a regulatory (p85) subunit.[3][4] By inhibiting the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.[3][5] This ultimately results in the suppression of a cascade of signaling events that are crucial for cell growth, proliferation, survival, and metabolism.[3][4]

Quantitative Analysis of Inhibitory Activity

This compound exhibits a high degree of selectivity for Class I PI3K isoforms, with a pronounced potency against PI3Kα and its oncogenic mutants. The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its antiproliferative effects on a panel of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| Target | IC50 (nM) |

| PI3Kα | 14 |

| PI3Kα-H1047R | 5.6 |

| PI3Kα-E545K | 6.7 |

| PI3Kα-E542K | 6.7 |

| PI3Kγ | 36 |

| PI3Kβ | 120 |

| PI3Kδ | 500 |

| PI3KC2β | 5300 |

| mTOR | 1600 |

Data sourced from MedChemExpress product information.[1]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Tumor Type | Percentage of Cell Lines with IC50 < 1 µM | Percentage of Cell Lines with IC50 < 0.3 µM |

| Breast, Ovarian, Prostate, Endometrial | 75% (45/60) | 38% (23/60) |

Data sourced from MedChemExpress product information, indicating broad antiproliferative activity across various cancer types.[1]

Downstream Signaling Effects

The inhibition of PI3Kα by this compound leads to a cascade of downstream effects, primarily through the suppression of the Akt/mTOR pathway. This results in reduced phosphorylation and activation of key effector proteins involved in cell cycle progression, protein synthesis, and cell survival.

Inhibition of Akt Phosphorylation

A critical consequence of this compound's activity is the reduction of Akt phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[6][7][8] Phosphorylation at these sites is essential for the full activation of Akt. Pharmacodynamic studies in a first-in-human trial of this compound demonstrated a reduction in Akt phosphorylation in platelets from patients treated with the drug, confirming pathway modulation in a clinical setting.[9]

Suppression of mTORC1 Signaling

Downstream of Akt, this compound treatment leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling. This is evidenced by the decreased phosphorylation of key mTORC1 substrates, including:

-

Ribosomal protein S6 (S6): this compound inhibits the phosphorylation of S6 at Serine 235/236 (Ser235/236), a modification that is critical for the initiation of protein synthesis and cell growth.[10][11]

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): this compound treatment leads to reduced phosphorylation of 4E-BP1 at sites such as Threonine 37/46 (Thr37/46).[12][13] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.[12]

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the pro-survival signals of the PI3K/Akt/mTOR pathway, this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][14] The suppression of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards death.[15] Furthermore, the inhibition of key cell cycle regulators downstream of Akt and mTOR can lead to a halt in cell cycle progression.[14]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental characterization of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound inhibits PI3Kα, blocking the Akt/mTORC1 pathway.

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5mM MgCl₂, 0.25mM EDTA)

-

Phosphatidylinositol (PI) substrate

-

ATP (including [γ-³²P]ATP)

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant PI3K enzyme to each well.

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PI substrate and ATP (spiked with [γ-³²P]ATP).

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.

-

Terminate the reaction by adding a stop solution (e.g., 8M HCl).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated PI.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., with known PIK3CA mutation status)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect and quantify the changes in the phosphorylation status of downstream signaling proteins following this compound treatment.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cancer cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody targeting the protein of interest (phosphorylated or total) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

Conclusion

This compound is a selective and potent Class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its pronounced inhibitory activity against PI3Kα and its oncogenic mutants translates into significant antiproliferative and pro-apoptotic effects in cancer cells. The downstream signaling effects of this compound are characterized by a marked reduction in the phosphorylation of key effector proteins such as Akt, S6, and 4E-BP1. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PI3K pathway inhibitors. The continued investigation into the nuanced effects of this class of drugs will be crucial for the development of more effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. oncotarget.com [oncotarget.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Phospho-4E-BP1 (Thr37/46) recombinant mAb | Abwiz Bio [abwizbio.com]

- 13. Phospho-4E-BP1 (Thr37/46) recombinant mAb | Abwiz Bio [abwizbio.com]

- 14. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of Izorlisib (CH5132799): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Izorlisib (CH5132799), a potent and selective Class I phosphoinositide 3-kinase (PI3K) inhibitor. This compound has shown significant promise in preclinical and clinical studies, particularly in cancers harboring mutations in the PIK3CA gene. This document details the core scientific data, experimental methodologies, and key signaling pathways associated with this compound, presented in a format tailored for researchers and drug development professionals.

Introduction: Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in a wide range of human cancers.[1][2] This has made the PI3K pathway a prime target for the development of novel cancer therapeutics.

This compound (CH5132799) emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of Class I PI3Ks.[3] It is an orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of cancers with PI3K pathway activation.[1][3]

Mechanism of Action

This compound is a selective inhibitor of Class I PI3K enzymes, with a particularly high potency against the PI3Kα isoform.[4][5] Its mechanism of action is ATP-competitive, binding to the ATP-binding site of the PI3K enzyme.[4] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[2][4]

This compound has shown potent activity against both wild-type and oncogenic mutant forms of PI3Kα, including the common E542K, E545K, and H1047R mutations.[4][6] This makes it a promising therapeutic agent for tumors harboring these specific genetic alterations.

Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for Class I PI3K isoforms, particularly PI3Kα.

| Target | IC50 (nM) |

| PI3Kα (wild-type) | 14 |

| PI3Kα (E542K mutant) | 6.7 |

| PI3Kα (E545K mutant) | 6.7 |

| PI3Kα (H1047R mutant) | 5.6 |

| PI3Kβ | 120 |

| PI3Kδ | 500 |

| PI3Kγ | 36 |

| Data compiled from multiple sources.[4][6][7] |

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of this compound are particularly pronounced in cancer cell lines harboring PIK3CA mutations.

| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) |

| KPL-4 | Breast Cancer | H1047R | 0.032 |

| T-47D | Breast Cancer | H1047R | 0.056 |

| SK-OV-3 | Ovarian Cancer | H1047R | 0.12 |

| HCT116 | Colorectal Cancer | H1047R | 0.20 |

| Data compiled from multiple sources.[6] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical models.

| Species | Oral Bioavailability (%) | Tmax (hours) | t1/2 (hours) |

| Mouse | 101 | - | - |

| Human (MTD) | - | 2.60 | 10.2 |

| Data compiled from multiple sources.[1][7] |

Experimental Protocols

In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol outlines the determination of this compound's inhibitory activity against PI3K isoforms.

Materials:

-

Adapta™ Universal Kinase Assay Kit

-

Recombinant PI3K enzymes (wild-type and mutants)

-

This compound (CH5132799)

-

ATP

-

384-well plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of a 4X solution of the respective PI3K enzyme to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2X solution of substrate (e.g., PIP2) and ATP.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction and detect the generated ADP by adding 5 µL of the Adapta™ detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.

-

Incubate for 30 minutes at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Figure 2: Workflow for the In Vitro Kinase Assay.

Cell Proliferation Assay (Cell Counting Kit-8)

This protocol is for assessing the antiproliferative activity of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KPL-4, T-47D)

-

Cell culture medium and supplements

-

This compound (CH5132799)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72-96 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blot Analysis of PI3K Pathway Modulation

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the PI3K signaling pathway.

Materials:

-

Cancer cell lines

-

This compound (CH5132799)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line with a PIK3CA mutation (e.g., KPL-4)

-

Matrigel (optional)

-

This compound (CH5132799) formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 KPL-4 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 12.5 or 25 mg/kg, once daily).[8] The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).

Conclusion

This compound (CH5132799) is a selective and potent Class I PI3K inhibitor with a clear mechanism of action and significant antitumor activity, particularly in cancers with PIK3CA mutations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and targeted cancer therapies. The strong preclinical evidence for this compound's efficacy and its favorable pharmacokinetic profile have supported its advancement into clinical trials. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is ongoing.

References

- 1. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. CH5132799 | mTOR | PI3K | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Izorlisib (MEN1611): A Technical Guide to PI3Kα Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical target validation of Izorlisib (also known as MEN1611), a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent oncogenic driver in a variety of solid tumors, often due to activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This compound is an orally bioavailable inhibitor that selectively targets PI3Kα and its mutated forms, leading to the suppression of downstream signaling, resulting in apoptosis and inhibition of tumor cell growth.

Mechanism of Action and Isoform Selectivity

This compound is a class I PI3K inhibitor with high potency against the p110α isoform, including its common oncogenic mutants.[1][2] Its unique biochemical profile also includes activity against the p110β and p110γ isoforms, while notably sparing the p110δ isoform.[3][4][5] This δ-sparing characteristic is significant, as inhibition of p110δ is primarily associated with toxicities observed in the context of hematological malignancies.[3] The ability of this compound to also inhibit p110β may offer an advantage in overcoming resistance mechanisms that can arise in tumors with PTEN loss.[3][4]

Furthermore, preclinical studies have demonstrated that this compound, in addition to inhibiting kinase activity, induces the selective, proteasome-dependent degradation of the mutant p110α protein in cancer cells harboring PIK3CA mutations.[3] This dual mechanism of action may lead to a more sustained and durable inhibition of the PI3K pathway in targeted tumor cells.

In Vitro Target Validation

Cellular Potency in Solid Tumor Cell Lines

The anti-proliferative activity of this compound has been evaluated across various solid tumor cell lines. Its potency is particularly pronounced in cell lines with activating PIK3CA mutations. For instance, in the PIK3CA H1047R mutant T47D breast cancer cell line, this compound demonstrated potent cytotoxic activity.[3]

| Cell Line | Cancer Type | PIK3CA Status | This compound (MEN1611) IC50 | Reference |

| T47D | Breast Cancer | H1047R Mutant | 42.56 nM | [3] |

Table 1: In Vitro Cytotoxicity of this compound in a PIK3CA-Mutant Breast Cancer Cell Line.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

A critical step in target validation is demonstrating that the compound engages its target and modulates the intended signaling pathway within the cell. Western blot analyses in preclinical studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key downstream effectors of the PI3K pathway, including AKT (at Ser473), S6 ribosomal protein, and 4EBP1.[1][6][7] This provides direct evidence of on-target activity and effective pathway inhibition.

In Vivo Target Validation

Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in vivo using patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts. In multiple PDX models of PIK3CA-mutant solid tumors, including trastuzumab-resistant HER2+ breast cancer and non-small cell lung cancer (NSCLC), this compound monotherapy resulted in significant and durable tumor growth inhibition, leading to tumor stasis and even regression.[3][4][6] The combination of this compound with other targeted therapies, such as trastuzumab in HER2+ breast cancer models, has shown synergistic effects, leading to enhanced tumor regression.[3]

| Tumor Model | Cancer Type | Genetic Background | Treatment | Tumor Volume Inhibition (%) | Reference |

| HER2+ PDX | Breast Cancer | PIK3CA-mutant, Trastuzumab-resistant | MEN1611 + Trastuzumab | 82% | [3] |

| NSCLC Xenograft | Non-Small Cell Lung Cancer | PIK3CA wild-type, PI3K pathway activated | MEN1611 | Significant tumor growth suppression | [6] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models.

Pharmacodynamic Biomarker Analysis in Tumors

To confirm target engagement and pathway modulation in the in vivo setting, tumor tissues from this compound-treated animals have been analyzed for pharmacodynamic biomarkers. These studies confirmed a significant reduction in the phosphorylation of AKT and S6 in tumor extracts, correlating the observed anti-tumor activity with the inhibition of the PI3K pathway.[6][7]

Visualizing Key Pathways and Processes

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Target Validation

Caption: A generalized workflow for the in vitro validation of this compound's activity.

Rationale for Targeting PI3Kα in Solid Tumors

Caption: The logic for therapeutically targeting PI3Kα in solid tumors with this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells, then dilute to the desired concentration in complete culture medium.

-

Seed 100 µL of the cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in culture medium at 10x the final desired concentrations.

-

Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

CCK-8 Reagent Addition and Incubation:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Western Blot Analysis of PI3K Pathway Modulation

This protocol outlines the steps to assess the phosphorylation status of PI3K pathway proteins.

-

Sample Preparation:

-

Culture and treat cells with this compound as described for the viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Keep samples on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins (e.g., total AKT, total S6, β-actin) overnight at 4°C. Dilute antibodies in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol provides a general framework for establishing and utilizing PDX models to evaluate the anti-tumor activity of this compound.

-

PDX Establishment:

-

Obtain fresh tumor tissue from a patient under sterile conditions and with appropriate ethical approvals.

-

Implant small fragments (approx. 3x3 mm) of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Monitor the mice for tumor growth. Once tumors reach a volume of approximately 1,500 mm³, they can be passaged to a new cohort of mice for expansion.

-

-

Efficacy Study:

-

Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound orally (PO) at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volumes with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.

-

Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the endpoint volume.

-

-

Data Analysis and Pharmacodynamics:

-

Calculate the Tumor Volume Inhibition (TVI) percentage to quantify the anti-tumor effect.

-

At the end of the study, or at specified time points after the final dose, euthanize a subset of mice and collect tumor tissue for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for p-AKT) to confirm on-target drug activity in vivo.

-

Conclusion

The comprehensive preclinical data strongly support the validation of PI3Kα as a therapeutic target in solid tumors, particularly those harboring PIK3CA mutations. This compound (MEN1611) has demonstrated potent and selective inhibition of the PI3Kα pathway, leading to significant anti-proliferative effects in vitro and robust anti-tumor activity in clinically relevant in vivo models. Its unique δ-sparing isoform profile and its ability to induce the degradation of mutant p110α protein suggest a potentially favorable therapeutic window and a durable mechanism of action. These findings have paved the way for its clinical investigation, such as in the B-Precise-01 study for HER2-positive, PIK3CA-mutated breast cancer.[1] Further clinical development will continue to define the role of this compound in the treatment of solid tumors driven by the PI3K pathway.

References

- 1. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

Preclinical Models for Studying Izorlisib Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of Izorlisib (MEN1611), a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform. This document details in vitro and in vivo experimental protocols, summarizes key quantitative data, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical characterization.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K, including its mutated forms.[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[2] this compound's mechanism of action involves the inhibition of PI3Kα, leading to the suppression of downstream signaling, which ultimately results in the inhibition of tumor cell growth and proliferation.[1][3]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3Kα-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT leads to reduced phosphorylation and activation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), forkhead box protein O1 (FoxO1), and the S6 kinase (S6K), ultimately impacting cell cycle progression, survival, and proliferation.[3]

In Vitro Efficacy Models

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Experimental Protocol: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

-

Cell Culture: Culture cancer cell lines (e.g., BT-474, MCF-7, T47D) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the 96-well plates with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1][4]

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Quantitative Data: In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | PIK3CA Mutation | This compound IC50 (nM) |

| BT-474 | Breast Cancer | E545K | 14 (PI3Kα WT) |

| MCF-7 | Breast Cancer | E545K | < 300 |

| T47D | Breast Cancer | H1047R | < 300 |

| Various | 4 Tumor Types | Not Specified | 75% of lines < 1 µM |

Note: The IC50 value of 14 nM is for the inhibition of the PI3Kα enzyme in a biochemical assay. Cell-based IC50 values are generally higher.[3]

Western Blot Analysis

Western blotting is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[3]

Experimental Protocol: Western Blotting

-

Cell Lysis: Plate cells and treat with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Models

Cell Line-Derived Xenografts (CDX)

CDX models are crucial for evaluating the in vivo anti-tumor activity of this compound in a living organism. The BT-474 human breast cancer cell line is a commonly used model.[6]

Experimental Protocol: BT-474 Xenograft Model

-

Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or SCID).[6]

-

Cell Preparation and Implantation: Subcutaneously inject 1 x 10^7 BT-474 cells suspended in Matrigel into the flank of each mouse.[6]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Randomization and Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally at doses of 12.5 mg/kg and 25 mg/kg daily.[3] The control group receives the vehicle.

-

Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

-

Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by Western blotting to assess the inhibition of the PI3K pathway.[3]

Quantitative Data: In Vivo Efficacy of this compound in BT-474 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| This compound | 12.5 mg/kg | Dose-dependent regression |

| This compound | 25 mg/kg | Significant dose-dependent regression |

Note: Specific TGI percentages were not detailed in the provided search results, but a dose-dependent regression was noted.[3]

Patient-Derived Xenografts (PDX)

PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice, offering a more clinically relevant model that better recapitulates the heterogeneity and microenvironment of human tumors. Preclinical studies have shown this compound's activity in PDX models of breast cancer with PIK3CA mutations.[7]

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

The protocol for establishing and utilizing PDX models is similar to that of CDX models, with the key difference being the source of the tumor tissue. Freshly resected patient tumor tissue is implanted subcutaneously or orthotopically into immunodeficient mice. Subsequent passages can be performed to expand the model for larger studies.

Models of Resistance to this compound

Understanding the mechanisms of resistance to this compound is crucial for developing effective combination therapies and predicting patient response. While specific models of resistance to this compound are still under investigation, general mechanisms of resistance to PI3K inhibitors can be explored using the following approaches:

-

In Vitro Dose Escalation: Gradually increasing the concentration of this compound in the culture medium of sensitive cell lines over an extended period can lead to the development of resistant clones. These resistant cells can then be characterized to identify the molecular changes responsible for the acquired resistance.

-

Analysis of Resistant Tumors: Xenograft tumors that initially respond to this compound but subsequently regrow can be harvested and analyzed to identify genetic and signaling pathway alterations that contribute to resistance.

-

CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR/Cas9 screens can be performed in the presence of this compound to identify genes whose knockout confers resistance to the drug.

Conclusion

The preclinical evaluation of this compound has demonstrated its potent and selective inhibition of the PI3Kα pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of cancer, particularly those harboring PIK3CA mutations. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of this compound's efficacy, mechanism of action, and potential resistance mechanisms. This comprehensive understanding is essential for the successful clinical development of this compound as a targeted cancer therapy.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. Facebook [cancer.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. de.lumiprobe.com [de.lumiprobe.com]

Methodological & Application

Izorlisib In Vivo Dosing for Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izorlisib (also known as CH5132799 or PA-799) is an orally bioavailable, selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family, with potent activity against the p110α isoform, including its oncogenic mutants.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[4] this compound's targeted mechanism of action, leading to the inhibition of tumor cell growth and induction of apoptosis, makes it a promising candidate for cancer therapy, particularly in tumors harboring PIK3CA mutations.[1][2]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse xenograft models based on preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing and executing in vivo efficacy studies with this compound.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound selectively binds to and inhibits the catalytic activity of PI3Kα.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, resulting in reduced cell proliferation, survival, and growth, and the induction of apoptosis in cancer cells with a hyperactivated PI3K pathway.[1][4]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo dosing regimens and outcomes for this compound in various mouse xenograft models as reported in preclinical studies.

Table 1: this compound Monotherapy Dosing in Mouse Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dose (mg/kg) | Route | Schedule | Outcome | Reference |

| KPL-4 (PIK3CA H1047R) | Breast Cancer | Not Specified | 50, 100 | Oral | Daily | Dose-dependent tumor regression | [1][5] |

| BT-474 (PIK3CA K111N) | Breast Cancer | Not Specified | 50, 100 | Oral | Daily | Tumor regression | [1][5] |

| HCT116 (PIK3CA H1047R) | Colorectal Cancer | Not Specified | Not Specified | Oral | Not Specified | Tumor Growth Inhibition (TGI) of 50% and 90% correlated with AUC | [5] |

Table 2: this compound Combination Therapy Dosing in a Mouse Xenograft Model

| Cell Line | Cancer Type | Mouse Strain | Combination Agent(s) | This compound Dose (mg/kg) | Route | Schedule | Outcome | Reference |

| BT-474 | Breast Cancer | BALB/c nu/nu | Everolimus (50 mg/kg, daily, oral) | 12.5, 25 | Oral | Daily for 7 days (post-Everolimus) | Dose-dependent regression of tumors that regrew after long-term Everolimus treatment | [6][7] |

Experimental Protocols

Protocol 1: General Mouse Xenograft Model Establishment

This protocol describes a general procedure for establishing subcutaneous xenografts using human cancer cell lines.

Materials:

-

Human cancer cell line of interest (e.g., KPL-4, BT-474)

-

Female immunodeficient mice (e.g., BALB/c nu/nu, NOD/SCID), 4-6 weeks old

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

1 mL syringes with 27-gauge needles

-

Hemocytometer or automated cell counter

Procedure:

-

Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

-

Harvest the cells by trypsinization, followed by neutralization with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

Adjust the cell concentration to the desired density (e.g., 5 x 107 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

Anesthetize the mouse according to the institution's approved protocol.

-

Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 106 cells) into the flank of the mouse.

-

Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

Figure 2: Experimental workflow for an this compound in vivo xenograft study.

Protocol 2: Preparation and Administration of this compound by Oral Gavage

This protocol details the preparation of an this compound formulation for oral administration to mice.

Materials:

-

This compound (CH5132799) powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (18-20 gauge for adult mice)

-

1 mL syringes

Formulation Preparation (Example for a 10 mg/mL solution):

-

Prepare a stock solution of this compound in DMSO. For example, dissolve 100 mg of this compound in 1 mL of DMSO to create a 100 mg/mL stock.

-

To prepare the final dosing solution, create a 10% DMSO in corn oil vehicle. For 1 mL of the final solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.[6][7]

-

Vortex the solution thoroughly to ensure a uniform suspension. Prepare this solution fresh daily.

Oral Gavage Procedure:

-

Weigh each mouse to determine the correct volume of the this compound solution to administer based on the desired mg/kg dose. For example, for a 25 mg/kg dose in a 20 g mouse, the required dose is 0.5 mg. If the solution concentration is 10 mg/mL, the volume to administer is 50 µL.

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

-

Slowly administer the calculated volume of the this compound solution.

-

Carefully withdraw the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.

Pharmacodynamics and Endpoint Analysis

To assess the biological effect of this compound on the target pathway, tumors can be collected at the end of the study or at specific time points after the final dose.

Protocol 3: Pharmacodynamic Analysis of Tumor Tissue

Materials:

-

Tumor tissue collected from mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Tissue homogenizer

-

Microcentrifuge

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting apparatus

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Excise tumors from euthanized mice at a specified time after the last dose (e.g., 4 hours).[7]

-

Snap-freeze the tumors in liquid nitrogen or immediately process them.

-

Homogenize the tumor tissue in lysis buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the protein lysates.

-

Probe the membranes with primary antibodies against key proteins in the PI3K pathway (e.g., phosphorylated and total Akt) to confirm target engagement and downstream signaling inhibition.

-

Develop the blots using a chemiluminescence substrate and image the results.

Conclusion

This compound has demonstrated significant in vivo antitumor activity in preclinical mouse xenograft models, particularly those with PIK3CA mutations. The provided protocols offer a framework for conducting in vivo efficacy and pharmacodynamic studies. Researchers should adapt these protocols based on the specific cell lines, mouse strains, and experimental objectives of their studies, always adhering to institutional guidelines for animal welfare. The data and methodologies presented here should facilitate the further preclinical evaluation of this compound as a targeted cancer therapeutic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Facebook [cancer.gov]

- 5. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Protocol for Izorlisib Treatment in Cell Culture: Application Notes for Researchers

For Research Use Only

Introduction

Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3Kα isoform and its oncogenic mutants.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of human cancers, making it a key target for therapeutic intervention.[3][4] this compound exhibits its antineoplastic activity by competitively binding to the ATP-binding site of PI3K, leading to the inhibition of downstream signaling, which results in the suppression of cell growth and induction of apoptosis in cancer cells harboring activating PIK3CA mutations.[1][2][3]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its anti-proliferative activity and for monitoring its effects on the PI3K/Akt/mTOR signaling pathway.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined against various PI3K isoforms and in a panel of cancer cell lines.

Table 1: this compound IC50 Values against PI3K Isoforms [1][2][5]

| Target | IC50 (nM) |

| PI3Kα (wild-type) | 14 |

| PI3Kα (H1047R mutant) | 5.6 |

| PI3Kα (E545K mutant) | 6.7 |

| PI3Kα (E542K mutant) | 6.7 |

| PI3Kγ | 36 |

| PI3Kβ | 120 |

| PI3Kδ | 500 |

| mTOR | 1600 |

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines [2][6]

| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (µM) |

| KPL-4 | Breast Cancer | H1047R | 0.032 |

| T-47D | Breast Cancer | H1047R | 0.056 |

| SK-OV-3 | Ovarian Cancer | H1047R (amplification) | 0.12 |

| HCT116 | Colorectal Cancer | H1047R | 0.20 |

Note: this compound has demonstrated broad anti-proliferative activity, with 75% (45 out of 60) of tested cancer cell lines exhibiting an IC50 below 1 µM and 38% (23 out of 60) showing an IC50 below 0.3 µM.[1][7]

Mandatory Visualizations

This compound's Mechanism of Action in the PI3K/Akt/mTOR Pathway

Caption: this compound inhibits PI3Kα, blocking the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on cell viability and signaling.

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: Select appropriate cancer cell lines. Cell lines with known PIK3CA mutations (e.g., KPL-4, T-47D, HCT116, SK-OV-3) are recommended for efficacy studies.

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Anti-proliferative Activity Assessment (CCK-8 Assay)

This protocol is for a 96-well plate format.

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

-

Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-